![molecular formula C15H16Cl2N2O2 B2757495 N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide CAS No. 1355832-70-0](/img/structure/B2757495.png)
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide is a synthetic organic compound characterized by the presence of a cyano group, a dichlorophenyl group, and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide typically involves the reaction of 3,4-dichlorobenzyl cyanide with 3-(oxolan-2-yl)propanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure may offer advantages in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxolan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
Uniqueness
N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-12-5-3-10(8-13(12)17)14(9-18)19-15(20)6-4-11-2-1-7-21-11/h3,5,8,11,14H,1-2,4,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTJMDDHHLMWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2757412.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B2757415.png)
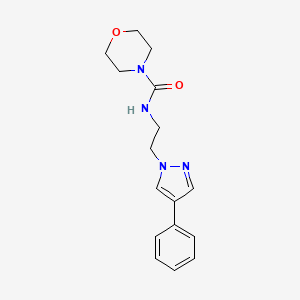
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
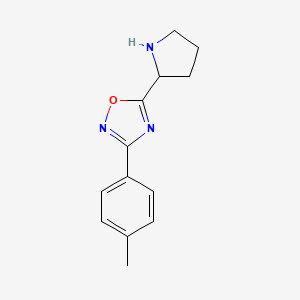
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
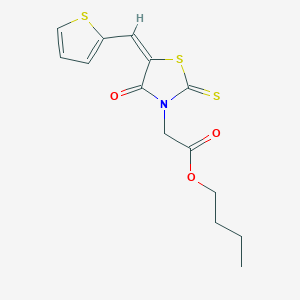
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
![2-methoxy-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2757426.png)
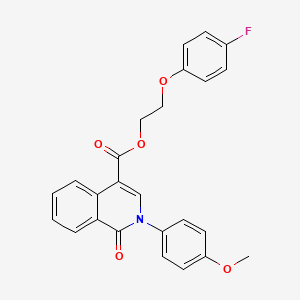
![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)

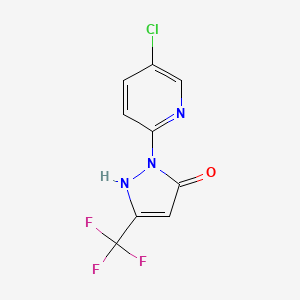
![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)
